molecular formula C24H34N4O8 B573835 Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal CAS No. 160806-26-8

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal

Cat. No.: B573835
CAS No.: 160806-26-8
M. Wt: 506.556
InChI Key: HBYDKJCHUAGGDW-VJARNRFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.

Scientific Research Applications

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:

Mechanism of Action

“Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” acts as a potent, specific, reversible inhibitor of caspase-1 (ICE). It displayed a Ki of 0.2 ± 0.1 nM for recombinant human caspase-1 .

Safety and Hazards

The safety and hazards associated with “Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” are not provided in the search results. It is mentioned that the products are for research use only and not for human use .

Preparation Methods

The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.

    Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

    Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.

Chemical Reactions Analysis

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Comparison with Similar Compounds

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:

These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYDKJCHUAGGDW-VJARNRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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